BB-22 7-hydroxyisoquinoline isomer
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Overview
Description
BB-22 7-hydroxyisoquinoline isomer: is a synthetic cannabinoid that is structurally similar to BB-22 but differs by having the quinoline group replaced with an isoquinoline group attached at its seven position . This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BB-22 7-hydroxyisoquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 7-hydroxyisoquinoline . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: . the synthesis would likely follow similar routes as described above, with optimization for scale and purity.
Chemical Reactions Analysis
Types of Reactions: BB-22 7-hydroxyisoquinoline isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
BB-22 7-hydroxyisoquinoline isomer is used extensively in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: To study the interaction of synthetic cannabinoids with biological systems.
Medicine: Potential applications in the development of new therapeutic agents.
Industry: Used in forensic chemistry and toxicology for the detection of synthetic cannabinoids.
Mechanism of Action
The exact mechanism of action of BB-22 7-hydroxyisoquinoline isomer is not well understood. it is believed to interact with cannabinoid receptors in the brain, similar to other synthetic cannabinoids . This interaction likely involves the activation of the CB1 and CB2 receptors, leading to various physiological effects .
Comparison with Similar Compounds
BB-22: An analog of BB-22 7-hydroxyisoquinoline isomer with a quinoline group instead of an isoquinoline group.
PB-22: Another synthetic cannabinoid with an 8-hydroxyquinoline group.
5-fluoro PB-22: A derivative of PB-22 with a fluorine atom at the five position.
Uniqueness: this compound is unique due to the presence of the isoquinoline group at the seven position, which may influence its interaction with cannabinoid receptors and its overall pharmacological profile .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
isoquinolin-7-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-21-11-10-19-12-13-26-15-20(19)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2 |
InChI Key |
KBKSDHBJEYHUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)C=CN=C5 |
Origin of Product |
United States |
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